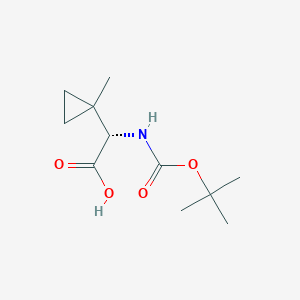

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

Übersicht

Beschreibung

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a cyclopropyl moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 1-methylcyclopropyl carboxylic acid.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

Formation of the Acetic Acid Moiety: The protected amino compound is then subjected to carboxylation reactions to introduce the acetic acid functionality. This can be achieved through various methods, including Grignard reactions or carboxylation of organolithium intermediates.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is optimized for large-scale production. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropyl ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium tert-butoxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

Cyclopropyl Ketones: Formed through oxidation.

Amines and Alcohols: Resulting from reduction reactions.

Substituted Amino Acids: Produced via nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 215.25 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is significant for enhancing the stability and solubility of the amino acid during synthesis and application processes.

Drug Development

(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is primarily utilized in the synthesis of biologically active compounds. It serves as a building block in the development of peptide-based therapeutics, particularly those targeting specific receptors or enzymes involved in metabolic pathways.

- Case Study: Peptide Synthesis

Research indicates that incorporating this compound into peptide sequences can enhance pharmacological properties, such as receptor selectivity and metabolic stability. For instance, studies have shown that peptides containing this amino acid exhibit improved binding affinity to target proteins compared to their non-modified counterparts .

Antiviral Agents

Recent investigations have highlighted the potential of derivatives of this compound as antiviral agents. The compound's structural features allow it to interact with viral proteins, inhibiting their function.

- Example: Inhibition Studies

A study focused on small ring systems demonstrated that modifications of this compound could lead to effective inhibitors against viral replication mechanisms, particularly in hepatitis B virus (HBV) models . The structural modifications facilitated better interaction with viral enzymes, thus enhancing antiviral activity.

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis processes, particularly in creating chiral centers essential for drug efficacy.

- Synthesis Techniques

Techniques such as asymmetric hydrogenation and catalytic reactions utilizing this compound have been explored to produce high yields of enantiomerically pure compounds . This aspect is vital for pharmaceutical applications where chirality can significantly impact drug behavior in biological systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound has been pivotal in optimizing its applications in drug design.

- Findings

Research has shown that variations in the side chains attached to the core structure can alter biological activity dramatically. For example, modifications leading to increased lipophilicity have been associated with enhanced membrane permeability, making them more effective as drug candidates .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid exerts its effects depends on its application. In drug development, it may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Modifying receptor function to elicit a biological response.

Pathway Modulation: Influencing biochemical pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid: The enantiomer of the compound, with different biological activities.

2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid: Lacks the methyl group on the cyclopropyl ring, leading to different reactivity and applications.

2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)propanoic acid: Contains an additional carbon in the acetic acid moiety, altering its chemical properties.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and catalysts.

Biologische Aktivität

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid, often referred to as Boc-amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its applications in pharmacology.

- Molecular Formula : C₁₀H₁₇NO₄

- Molecular Weight : 215.25 g/mol

- CAS Number : 155976-13-9

- Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amine functionalities.

Synthesis

The synthesis of this compound typically involves the coupling of Boc-protected amino acids with cyclopropyl derivatives. The reaction conditions often include the use of coupling agents such as EDCI and HOBt in a solvent like DCM (dichloromethane) .

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). For instance, derivatives of cyclopropyl amino acids have shown promising results in inhibiting viral replication by targeting specific viral enzymes .

| Study | Virus Target | Activity | EC50 Value |

|---|---|---|---|

| Study 1 | HBV | Inhibits capsid assembly | 511 nM |

| Study 2 | HCV | Inhibits NS3/4A protease | 10 µM |

Antimicrobial Properties

The biological activity of Boc-amino acids extends to antimicrobial effects. Some studies have reported that compounds containing cyclopropyl groups can enhance the potency of antimicrobial agents by improving their hydrophobic interactions with bacterial membranes .

Enzyme Inhibition

This compound may also act as an inhibitor for specific kinases involved in various signaling pathways. For example, the inhibition of PfGSK3 and PfPK6 has been noted in related compounds, suggesting potential applications in treating malaria .

Case Study 1: Antiviral Efficacy

In a clinical trial involving patients infected with genotype 1 HCV, a derivative of Boc-amino acids was tested for its antiviral efficacy. The study included both single ascending dose (SAD) and multiple ascending dose (MAD) phases, demonstrating significant reductions in viral load among participants receiving the treatment .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated that the compound exhibited notable activity against resistant strains, supporting its potential as an alternative therapeutic agent .

Eigenschaften

IUPAC Name |

(2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVOXOHBBPCXTC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.